Glycyclamide

Descripción general

Descripción

Gliciclamida, también conocida como tolciclamida, es un compuesto de sulfonilurea que contiene ciclohexilo con actividad antihiperglucémica. Está estrechamente relacionado con la tolbutamida, con un anillo de ciclohexilo en lugar del grupo butilo. La gliciclamida se utiliza principalmente como medicamento antidiabético para tratar la diabetes tipo 2 aumentando la liberación de insulina del páncreas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La gliciclamida se puede sintetizar mediante la reacción de ciclohexilamina con isocianato de p-toluensulfonilo. La reacción generalmente ocurre en condiciones suaves, con la ciclohexilamina actuando como un nucleófilo, atacando el grupo isocianato para formar el compuesto de sulfonilurea deseado .

Métodos de Producción Industrial

La producción industrial de gliciclamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Names and Identifiers of Glycyclamide

The following table lists the names and identifiers of this compound :

| Property | Value |

|---|---|

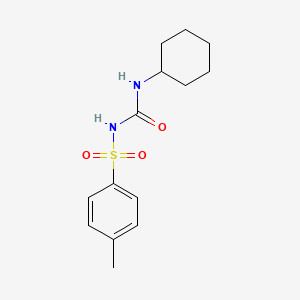

| IUPAC Name | 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea |

| Molecular Formula | C14H20N2O3S |

| Molecular Weight | 296.39 g/mol |

| CAS Registry Number | 664-95-9 |

| EC Number | 211-557-6 |

| ChEBI ID | CHEBI:135251 |

| ChEMBL ID | CHEMBL312394 |

General Chemical Reaction Information

A chemical reaction involves the transformation of one set of chemical substances into another . Reactions can occur through different mechanisms, such as nucleophilic substitution (SN1 and SN2), where a nucleophile replaces a leaving group in a molecule . Reaction mechanisms involve a series of elementary steps that describe the pathway a reaction follows . These mechanisms are influenced by factors such as concentration, temperature, and the presence of catalysts .

Glycation Reaction

The Maillard reaction is relevant to chronic disease pathogenesis . It involves glycation, where reducing sugars react with amino groups of proteins, forming a Schiff base that rearranges into a more stable Amadori product . Further reactions generate reactive carbonyl and dicarbonyl compounds, which can form stable adducts and crosslinks with proteins, known as Advanced Glycation End products (AGEs) .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Glycyclamide has been characterized by its ability to stimulate insulin secretion from pancreatic beta cells. This mechanism is crucial for lowering blood glucose levels in patients with type 2 diabetes mellitus (T2DM). The compound is less potent than some of its counterparts like glipizide but still plays a significant role in diabetes management.

Clinical Applications

This compound has been studied in various clinical settings, particularly concerning its efficacy and safety profile when used alone or in combination with other antidiabetic medications.

Case Studies and Clinical Trials

- Combination Therapy : A study investigated the combination of this compound and metformin, revealing that this dual therapy could enhance glycemic control compared to monotherapy with either drug alone. The trial involved elderly patients with T2DM and demonstrated improved outcomes in terms of HbA1c levels .

- Longitudinal Studies : Research has shown that this compound can lead to increased serum free fatty acids (FFA) levels when used in conjunction with other sulfonylureas. A meta-analysis of 13 studies involving 2273 individuals indicated that FFA concentrations increased significantly after treatment with sulfonylureas, including this compound .

- Comparative Efficacy : In a comparative study assessing various sulfonylureas, this compound was found to have a lower risk profile for cardiovascular events compared to first-generation sulfonylureas. However, it still posed some risks when compared to newer agents like glimepiride .

Efficacy and Safety Profile

The safety profile of this compound has been scrutinized in multiple studies. While it is effective at lowering blood glucose levels, concerns regarding potential cardiovascular risks have been raised.

Summary of Findings

Mecanismo De Acción

La gliciclamida funciona uniéndose e inhibiendo los canales de potasio sensibles a ATP (K_ATP) subunidad reguladora inhibitoria receptor de sulfonilurea 1 (SUR1) en las células beta pancreáticas. Esta inhibición provoca la despolarización de la membrana celular, abriendo los canales de calcio dependientes del voltaje, lo que lleva a un aumento en los niveles de calcio intracelular. Los niveles elevados de calcio desencadenan la exocitosis de los gránulos que contienen insulina, aumentando así la liberación de insulina .

Comparación Con Compuestos Similares

Compuestos Similares

Tolbutamida: Estructura similar pero con un grupo butilo en lugar de un anillo de ciclohexilo.

Glipizida: Sulfonilurea más potente con un patrón de sustituyente diferente.

Glibenclamida: Otra sulfonilurea con una estructura diferente y mayor potencia

Singularidad

La gliciclamida es única debido a su anillo de ciclohexilo, que confiere diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con otras sulfonilureas. Es menos potente que la glipizida, pero ofrece una alternativa para los pacientes que pueden no responder bien a otras sulfonilureas .

Actividad Biológica

Glycyclamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes management. This article explores its biological activity, synthesizing findings from various studies, including case reports and research articles.

Overview of this compound

This compound is a derivative of sulfonylureas, a class of medications commonly used to treat type 2 diabetes. These compounds work primarily by stimulating insulin secretion from pancreatic beta cells. This compound shares structural similarities with glibenclamide, another well-known sulfonylurea, which enhances its relevance in diabetic treatment and research.

The biological activity of this compound is primarily attributed to its ability to bind to sulfonylurea receptors (SUR) and ATP-sensitive potassium (KATP) channels in pancreatic beta cells. This binding stimulates insulin secretion in response to elevated blood glucose levels. Additionally, this compound may exert effects through peroxisome proliferator-activated receptor gamma (PPARγ) agonism, which plays a crucial role in glucose metabolism and insulin sensitivity.

Antihyperglycemic Activity

A study examined the antihyperglycemic effects of various sulfonylurea derivatives, including this compound. The findings indicated that certain derivatives demonstrated significant reductions in blood glucose levels in STZ-induced hyperglycemic rats. For example, compounds derived from the quinazoline-sulfonylurea series showed reductions ranging from 55.9% to 78.2% compared to glibenclamide's 55.4% reduction .

| Compound | Blood Glucose Reduction (%) |

|---|---|

| Glibenclamide | 55.4 |

| Compound VI-6-a | 78.2 |

| Compound V | 73.9 |

| Compound IV-4 | 71.4 |

| Compound IV-6 | 62 |

Case-Control Studies

A matched case-control study assessed the long-term effects of different sulfonylureas on cancer incidence among diabetic patients. The study revealed that prolonged exposure to glibenclamide was associated with an increased risk of malignancies, suggesting that similar derivatives like this compound may warrant further investigation regarding their safety profile .

Clinical Implications

The findings suggest that while this compound may offer significant antihyperglycemic benefits, its long-term safety profile needs thorough evaluation, particularly concerning cancer risk associated with sulfonylureas.

Propiedades

Número CAS |

664-95-9 |

|---|---|

Fórmula molecular |

C14H20N2O3S |

Peso molecular |

296.39 g/mol |

Nombre IUPAC |

1-cyclohexyl-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C14H20N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,15,16,17) |

Clave InChI |

RIGBPMDIGYBTBJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |

Apariencia |

Solid powder |

melting_point |

175.0 °C |

Key on ui other cas no. |

664-95-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-cyclohexyl-3-(p- toluenesulfonyl)urea cyclamide glycyclamide tolcyclamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.